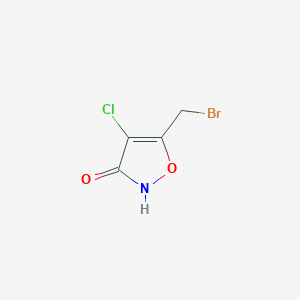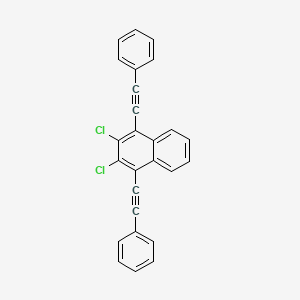![molecular formula C38H50O2 B14425209 (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} CAS No. 84369-68-6](/img/structure/B14425209.png)
(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core bonded to two 2,4,6-tri(propan-2-yl)phenyl groups via methanone linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} typically involves the reaction of 1,3-dibromobenzene with 2,4,6-tri(propan-2-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound is used in the production of advanced materials such as polymers and resins. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
Wirkmechanismus
The mechanism of action of (1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the nature of the interactions between the compound and its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,2’R)-2,2’-[(2-Iodo-1,3-phenylene)bis(oxy)]bis[N-(2,4,6-trimethylphenyl)propanamide]
- N,N’-(1,3-Phenylene)dimaleimide
- 1,3-Bis[4-(2-{4-[(2R)-2-oxiranylmethoxy]phenyl}-2-propanyl)phenoxy]-2-propanol
Uniqueness
(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone} is unique due to its specific structural features, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
84369-68-6 |
|---|---|
Molekularformel |
C38H50O2 |
Molekulargewicht |
538.8 g/mol |
IUPAC-Name |
[3-[2,4,6-tri(propan-2-yl)benzoyl]phenyl]-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C38H50O2/c1-21(2)29-17-31(23(5)6)35(32(18-29)24(7)8)37(39)27-14-13-15-28(16-27)38(40)36-33(25(9)10)19-30(22(3)4)20-34(36)26(11)12/h13-26H,1-12H3 |
InChI-Schlüssel |
LGGHVVLTFFRMMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)








